Enhanced Lipophilicity (XLogP3‑AA) Relative to the Methyl Ester
The tert‑butyl ester exhibits a computed XLogP3‑AA of 3.8, which is 0.4 to 1.4 log units higher than the methyl ester (reported Log P values of 3.09 and 2.44 from independent databases) [1][2]. This increase translates to a predicted 2.5‑ to 25‑fold greater partitioning into 1‑octanol relative to water, directly impacting passive membrane permeability in cell‑based assays.
| Evidence Dimension | Lipophilicity (Log P / XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.8 |
| Comparator Or Baseline | Methyl 4‑chloro‑2‑methylbenzoate: Log P = 3.09 (Chembase) and 2.44 (Molbase) |
| Quantified Difference | ΔLog P = +0.71 to +1.36 |
| Conditions | Computed values from PubChem (XLogP3 3.0), Chembase, and Molbase. |
Why This Matters
Higher lipophilicity can be decisive when selecting a building block for CNS‑penetrant libraries or when a protecting group must remain inert in aqueous reaction media.
- [1] PubChem Compound Summary for CID 108016353. XLogP3‑AA = 3.8. View Source
- [2] Chembase entry for Methyl 4‑chloro‑2‑methylbenzoate (CAS 99585‑12‑3). Log P = 3.094189. View Source
